Oxirane, trimethyl-
Overview
Description
Synthesis Analysis
The synthesis of oxirane, trimethyl-, involves several methods, including the reaction with trimethylsilyl trifluoromethanesulfonate which promotes the ring-opening reactions of oxirane derivatives, leading to the production of allylic alcohol trimethylsilyl ethers and other compounds depending on the substrate's structure (Murata, Suzuki, & Noyori, 1982).
Molecular Structure Analysis
The molecular structure of oxirane, trimethyl-, and its derivatives plays a crucial role in determining their chemical reactivity and properties. For instance, the reaction of oxirane with trimethylsilyl isoselenocyanate yields 2-trimethylsiloxyalkyl selenocyanates, showcasing the influence of molecular structure on the reaction outcomes and regioselectivity (Sukata, 1990).
Chemical Reactions and Properties
Oxirane, trimethyl-, undergoes various chemical reactions, highlighting its versatility. For example, its reaction with β-(trimethylsilyl)alkyl phenyl sulfones followed by treatment with sodium hydride affords O-trimethylsilyl homoallylic alcohols, primarily (Z) isomers, indicating the stereocontrolled synthesis capability of oxirane derivatives (Kabat & Wicha, 1991).
Physical Properties Analysis
The physical properties of oxirane, trimethyl-, and its derivatives are significant for their applications in material science and engineering. For example, the synthesis of novel functional styrene monomers having trimethylsilyl and hydroxyalkyl groups by the reaction between vinylbenzyllithium derivatives and oxiranes led to products with specific reactivity and properties suitable for polymerization reactions (Nagasaki, Takahashi, & Tsuruta, 1990).
Chemical Properties Analysis
The chemical properties of oxirane, trimethyl-, such as reactivity with various nucleophiles and the ability to undergo ring-opening polymerization, make it a valuable compound in synthetic chemistry. For instance, Lewis acid-mediated reactions of oxirane with nucleophiles proceed with regioselective oxirane ring opening, leading to the synthesis of functional-group-substituted vinylsilanes (Safa, Behmagham, & Ghorbanpour, 2011).
Scientific Research Applications
Ring Opening Reactions
Oxirane derivatives undergo ring-opening reactions promoted by trimethylsilyl trifluoromethanesulfonate. The reaction course varies with the substrates' structures and substitution patterns, leading to various derivatives like allylic alcohol trimethylsilyl ethers and ketones. This transformation showcases oxirane's reactivity and adaptability in organic synthesis (Murata et al., 1982).
Reaction with Trimethylsilyl Isoselenocyanate
Oxiranes react with trimethylsilyl isoselenocyanate to yield 2-trimethylsiloxyalkyl selenocyanates and 3-trimethylsiloxypropyl selenocyanate. This reaction opens up pathways for synthesizing selenocyanate derivatives with potential applications in various chemical processes (Sukata, 1990).
Epoxidation in Polymer and Resin Synthesis
Oxirane compounds, due to their epoxy nature, are used in synthesizing biolubricants, plasticizers, and bio-based polymers. The characterisation of epoxidised trimethylolpropane trioleate, a derivative of oxirane, has been explored for these applications, demonstrating oxirane's utility in advanced material science (Yee, 2019).
Catalysis in Organic Synthesis
Trimethylgallium catalyzes the reaction of oxiranes with 1-lithio-1-alkynes, forming β-hydroxy acetylenic compounds. This indicates the potential of oxiranes in catalysis, contributing to the development of regioselective and efficient synthesis methods (Fukuda et al., 1991).
Pharmaceutical Research
Oxiracetam, an oxirane derivative, has shown potential in pre-treating social recognition deficits in rats. This finding suggests possible applications of oxirane derivatives in neurological and cognitive research (Hliňák & Krejci, 2005).
Synthesis of Homoallylic Alcohols
The reaction of β-trimethylsilylalkyl sulfones with oxirane derivatives, followed by sodium hydride treatment, yields O-trimethylsilyl homoallylic alcohols. This process contributes to the field of stereocontrolled synthesis, important in pharmaceutical and agrochemical industries (Kabat & Wicha, 1991).
Inorganic Chemistry
Studies on trimethylphosphine-mediated reductive dimerization of ketones involving oxirane routes provide insights into inorganic and organometallic chemistry. These studies help understand the mechanisms of complex chemical reactions (Ferao, 2018).
Polymerization and Material Science
Oxiranes, like glycidyl phenyl ether and styrene oxide, are used in enzymatic ring-opening polymerization with dicarboxylic anhydrides to produce polyesters and polyethers. This application is crucial in developing new materials and polymers (Soeda et al., 2002).
Mechanism of Action
Target of Action
2,2,3-Trimethyloxirane, also known as 2,3-Epoxy-2-methylbutane or Oxirane, trimethyl-, is primarily involved in reactions with organic compounds, particularly alcohols . It is used as a reagent to selectively reduce secondary and tertiary alcohols .
Mode of Action
The interaction of 2,2,3-Trimethyloxirane with its targets involves the opening of the oxirane ring, a three-membered cyclic ether . This process can be catalyzed by both acids and bases . In the presence of a base, the nucleophile attacks the less substituted carbon atom of the oxirane ring, while in an acid-catalyzed reaction, the nucleophile attacks the more substituted carbon atom .
Biochemical Pathways
The primary biochemical pathway affected by 2,2,3-Trimethyloxirane is the reduction of the oxirane ring to form alcohols . This process involves the cleavage of the C–C bond in the oxirane ring, followed by intramolecular hydrogen atom transfer .
Result of Action
The primary result of the action of 2,2,3-Trimethyloxirane is the formation of secondary and tertiary alcohols . This occurs through the selective reduction of the oxirane ring, leading to the formation of these alcohols .
Action Environment
The action of 2,2,3-Trimethyloxirane is influenced by environmental factors such as temperature and the presence of other reagents. For instance, the presence of a base or acid catalyst can direct the site of nucleophilic attack on the oxirane ring . Additionally, the compound’s physical form is a liquid, and it has a flash point of -20 degrees Celsius , indicating that it is highly flammable and its handling and storage require appropriate safety measures .
properties
IUPAC Name |
2,2,3-trimethyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-5(2,3)6-4/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBYBLZYMNWGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30863488 | |
Record name | 2,2,3-Trimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5076-19-7 | |
Record name | Trimethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5076-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Isoamylene oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005076197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trimethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30863488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyloxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.441 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary thermal decomposition pathways of 2,3-Epoxy-2-methylbutane in the gas phase?
A: [] When heated in the gas phase, 2,3-Epoxy-2-methylbutane primarily undergoes isomerization reactions. The major products formed are 2,2-dimethylpropanal, 3-methylbutan-2-one, ethyl isopropenyl ether, 2-methylbut-3-en-2-ol, and 3-methylbut-3-en-2-ol. These isomerization reactions are first-order, homogeneous, and don't involve radical mechanisms.
Q2: How does the reactivity of 2,3-Epoxy-2-methylbutane with bases compare to other epoxides?
A: [, ] 2,3-Epoxy-2-methylbutane, a trialkyl-substituted epoxide, exhibits distinct reactivity with bases. While some epoxides yield allylic hydroperoxides upon base treatment, this compound primarily undergoes cleavage reactions. These reactions lead to the formation of acetone, acetaldehyde, and a small amount of 2,3-epoxy-2-methylbutane. This behavior highlights the influence of substituents on the reactivity of epoxides. ,
Q3: What is the significance of the reaction between 2,3-Epoxy-2-methylbutane and 2-chloroethylphosphonic acid?
A: [, ] This reaction provides insights into how alkylphosphonic acids, like the plant growth regulator ethephon (2-chloroethylphosphonic acid), interact with trialkyl-substituted epoxides. Studies indicate a three-step mechanism: initial nucleophilic attack on the more substituted epoxide carbon by the phosphonic acid anion, followed by dioxaphospholane formation, and finally, hydrolysis to yield a regioisomeric adduct. Understanding this reaction can guide the development of new materials with controlled release of ethephon for applications in agriculture. ,
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